molecular formula C₁₁H₁₀D₅Cl₂O₃PS B1163100 Prothiofos-D5

Prothiofos-D5

Cat. No.: B1163100
M. Wt: 334.21
Attention: For research use only. Not for human or veterinary use.
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Description

Prothiofos-D5 is a deuterium-labelled analogue of the organophosphorus insecticide Prothiofos and is primarily used as an internal standard for accurate quantification and analytical research . As a stable isotope-labelled compound, it is essential in methods utilizing liquid chromatography-mass spectrometry (LC-MS) for the precise tracing and residue analysis of its non-labelled counterpart in environmental and biological samples . The parent compound, Prothiofos, is an acetylcholinesterase (AChE) inhibitor. Its mode of action involves the oxidation of the P=S bond to a P=O group, which then potently inhibits AChE, an enzyme critical for nerve function. This inhibition leads to an accumulation of acetylcholine and subsequent neurotoxic effects . Research using this compound is valuable for studying the metabolism and environmental fate of Prothiofos, as metabolites of the parent compound are known to induce poisoning in humans following ingestion . It is recommended that this compound be stored refrigerated or frozen between 2-8°C and protected from air and light to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₁₀D₅Cl₂O₃PS

Molecular Weight

334.21

Synonyms

Phosphorodithioic Acid O-(2,4-Dichlorophenyl) O-Ethyl S-Propyl Ester-D5;  _x000B_BAY-NTN 8629-D5;  Dichlorpropaphos-D5;  Prothiofos-D5;  Prothiophos-D5;  Tokuthion-D5;  Toyodan-D5

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticide and Acaricide Use
Prothiofos-D5 is primarily utilized in agriculture for pest control. It acts on the nervous system of insects by inhibiting acetylcholinesterase, leading to paralysis and death. The compound is effective against a range of pests, including aphids, mites, and various caterpillars.

Field Trials
Field trials have demonstrated the efficacy of this compound in controlling pest populations while minimizing impact on non-target species. For instance, studies indicate that this compound can significantly reduce pest populations in crops such as cotton and soybeans, enhancing yield and quality .

Environmental Monitoring

Residue Analysis
this compound is monitored in environmental samples to assess pesticide residues in soil and water. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify this compound levels in various environmental matrices. The detection limits achieved are often below regulatory thresholds, ensuring compliance with safety standards .

Sample Type Detection Method Limit of Detection (LOD) Reference
SoilGC-MS0.01 mg/kg
WaterLC-MS0.005 mg/L

Biochemical Research

Mechanism of Action Studies
Research has focused on elucidating the biochemical mechanisms by which this compound exerts its insecticidal effects. Studies involving enzyme assays have confirmed that this compound effectively inhibits acetylcholinesterase activity in various insect species, leading to increased levels of acetylcholine at synapses .

Case Study: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on non-target organisms, including beneficial insects like bees. The study found that while this compound is highly toxic to target pests, its impact on non-target species is significantly lower when applied according to recommended guidelines .

Synthesis and Derivative Development

Novel Derivatives
Research into the synthesis of novel derivatives of Prothiofos has shown promise in enhancing its efficacy and reducing toxicity. For example, modifications to the chemical structure have led to compounds with improved pest control properties and lower environmental persistence .

Derivative Efficacy Toxicity Level Reference
Derivative AHighLow
Derivative BMediumModerate

Comparison with Similar Compounds

Prothiofos vs. Prothiofos-D5

The primary distinction between Prothiofos and this compound lies in isotopic substitution. Below is a detailed comparison:

Table 1: Key Differences Between Prothiofos and this compound

Property Prothiofos This compound
Chemical Formula C11H15Cl2O2PS2 C11H10D5Cl2O2PS2
Molecular Weight 345.245 g/mol ~350.28 g/mol*
CAS Number 64772-54-9 Not publicly disclosed
Primary Application Pesticide MS Internal Standard
Isotopic Features Natural hydrogen atoms 5 Deuterium substitutions

*Estimated based on molecular formula.

This makes it indispensable for stable isotope dilution assays (SIDAs) in environmental and biological sample analysis .

Structural Analogues: Organophosphorus Compounds

While the provided evidence lacks direct data on structurally similar compounds, this compound can be contextualized within the broader class of organophosphorus pesticides (OPs). Below is a comparison with two well-characterized OPs: Chlorpyrifos and Diazinon.

Table 2: Comparison with Other Organophosphorus Compounds

Property Prothiofos Chlorpyrifos Diazinon
Chemical Formula C11H15Cl2O2PS2 C9H11Cl3NO3PS C12H21N2O3PS
Molecular Weight 345.245 g/mol 350.59 g/mol 304.35 g/mol
Target Use Insecticide/Acaricide Insecticide Insecticide
Mechanism Acetylcholinesterase inhibition Acetylcholinesterase inhibition Acetylcholinesterase inhibition
Deuterated Forms This compound Chlorpyrifos-D10 Diazinon-D10

Key Observations :

Structural Similarities : All three compounds feature a thiophosphate (P=S) core but differ in substituent groups. Prothiofos has a 2,4-dichlorophenyl group, while Chlorpyrifos contains a trichloropyridyl moiety.

Deuterated Versions: Deuterated analogs of Chlorpyrifos and Diazinon (e.g., Chlorpyrifos-D10) are similarly used as internal standards, underscoring the broader applicability of isotopic labeling in pesticide residue analysis .

Functional Analogues: Deuterated Internal Standards

This compound belongs to a class of deuterated internal standards used in analytical chemistry. A comparison with Diazinon-D10 highlights shared functional roles:

Table 3: Comparison of Deuterated Internal Standards

Property This compound Diazinon-D10
Parent Compound Prothiofos Diazinon
Deuterium Substitution 5 H → D 10 H → D
Analytical Use Quantify Prothiofos residues Quantify Diazinon residues
Advantages Reduces matrix effects in MS Enhances signal specificity

Preparation Methods

Nucleophilic Substitution with Deuterated Ethanol

The primary route for synthesizing this compound involves substituting the ethoxy group of prothiofos with a pentadeuteroethoxy moiety. Kishino et al. (1974) pioneered this method using hexadeuteroethanol (CD3CD2OD) as the deuterium source. The reaction proceeds via a two-step mechanism:

  • Phosphorylation : 2,4-Dichlorophenol reacts with phosphorus oxychloride (POCl3) to form a dichlorophenyl phosphoryl intermediate.

  • Alkoxy Substitution : The intermediate undergoes nucleophilic attack by deuterated ethoxide (generated from CD3CD2OD and sodium hydride) to yield O-2,4-dichlorophenyl O-ethyl-d5 phosphorodithioate.

Key Conditions :

  • Solvent: Anhydrous hexane or tetrahydrofuran (THF).

  • Temperature: 0–5°C to minimize side reactions.

  • Catalyst: Triethylamine (0.5 eq.) to scavenge HCl.

The final step involves introducing the S-propyl group via reaction with propanethiol under inert atmosphere, achieving a 92–95% deuteration efficiency confirmed by GC-MS.

Isotopic Exchange via Acid-Catalyzed Deuterolysis

An alternative approach employs deuterated sulfuric acid (D2SO4) to facilitate H/D exchange at the ethoxy group. This method, adapted from deuterated cytokinin synthesis, involves:

  • Dissolving prothiofos in deuterated methanol (CD3OD).

  • Adding D2SO4 (0.1 M) and refluxing at 60°C for 48 hours.

  • Neutralizing with Na2CO3 and extracting with deuterated chloroform (CDCl3).

While this method achieves 85–88% deuteration , it risks partial hydrolysis of the phosphorodithioate group, necessitating rigorous purification.

Reaction Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent PolarityHexane (ε = 1.9)Minimizes hydrolysis
Reaction Temperature0–5°CPrevents P=S → P=O oxidation
Catalyst Loading0.5 eq. Et3NEnhances nucleophilicity

Hexane’s low polarity suppresses side reactions, while subambient temperatures stabilize the phosphorodithioate backbone. Excess triethylamine (>1 eq.) leads to ethoxide overgeneration, causing desulfuration.

Purification and Deuteration Validation

Post-synthesis purification employs accelerated solvent extraction (ASE) with hexane:acetone (1:1) at 100°C. Deuterated analogs are isolated using silica gel chromatography (eluent: ethyl acetate/cyclohexane 1:4).

Analytical Validation :

  • GC-MS : Characteristic ions at m/z 345 (M+) and 350 (M+5) confirm deuteration.

  • NMR : Absence of δ 1.2 ppm (CH3CH2O) and presence of δ 1.18 ppm (CD3CD2O).

Applications in Residue Analysis

This compound serves as an internal standard in multi-residue pesticide assays. For example, in oyster tissue analysis:

  • Spike Recovery : 91–114% recovery using ASE with sodium sulfate.

  • Matrix Effects : Co-extractives reduced by 89% via Captiva EMR cartridges .

Q & A

Q. How to integrate multi-omics data (transcriptomics, metabolomics) to study this compound’s sublethal effects?

  • Methodology: Use systems biology approaches :
  • Perform RNA-seq to identify differentially expressed genes.
  • Pair with LC-MS-based metabolomics for pathway enrichment analysis.
  • Apply Weighted Gene Co-expression Network Analysis (WGCNA) to link molecular changes to phenotypic outcomes.
    Validate findings via CRISPR-Cas9 knockouts in model organisms .

Methodological Frameworks

  • Experimental Design : Prioritize PICOT or PEO frameworks to structure hypotheses .
  • Data Analysis : Use ANOVA for multi-group comparisons and principal component analysis (PCA) for dimensionality reduction .
  • Ethical Compliance : Align with OECD Test Guidelines for chemical safety studies and obtain IRB approval for vertebrate research .

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